Superior Electrochromic Stability and Response Time vs. Positional Isomers
Azobenzene-4,4'-dicarboxylic acid dimethyl ester, as a representative of azobenzene-4,4′-dicarboxylic acid dialkyl ester derivatives (ADDEDs), exhibits significantly better electrochromic performance compared to its positional isomers (ADADEs) and derivatives with a higher number of ester groups (ATFAEDs). A direct comparative study established a clear performance ranking for stability and response time: ADDEDs > ATFAEDs > ADADEs [1].
| Evidence Dimension | Electrochromic Stability and Response Time |
|---|---|
| Target Compound Data | Ranked 1st (highest performance) |
| Comparator Or Baseline | ADADEs (Azobenzene-3,3′-dicarboxylic acid dialkyl ester derivatives) and ATFAEDs (Azobenzene-3,3′,5,5′-tetracarboxylic acid four alkyl ester derivatives) |
| Quantified Difference | Performance decreases in the order: ADDEDs > ATFAEDs > ADADEs |
| Conditions | Study on the electrochemical, electrochromic, and optical properties of azobenzenecarboxylic acid alkyl ester derivatives. |
Why This Matters
This performance ranking provides a clear, data-driven justification for selecting the 4,4'-dimethyl ester over its 3,3'-isomer (ADADE) or tetracarboxylic derivatives for applications demanding high stability and fast electrochromic switching, such as in smart windows or electronic paper displays.
- [1] He, L., Wang, G., Tang, Q., Fu, X., & Gong, C. (2016). Effects of substitution position on electrochemical, electrochromic, optical, and photoresponsive properties of azobenzenecarboxylic acid alkyl ester derivatives. Organic Electronics, 30, 200-206. View Source
